molecular formula C18H12N4O4 B2654284 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide CAS No. 882747-75-3

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide

Cat. No.: B2654284
CAS No.: 882747-75-3
M. Wt: 348.318
InChI Key: IYWYFRPQDQDEQA-UHFFFAOYSA-N
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Description

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide (CAS 882747-75-3) is a heterocyclic compound featuring a fused chromeno-pyrimidine core linked to a 4-nitrobenzamide group. Its molecular formula is C₁₈H₁₂N₄O₄, with a molecular weight of 348.31 g/mol and a topological polar surface area of 108.54 Ų, indicating moderate solubility in polar solvents . The chromeno-pyrimidine scaffold is structurally analogous to bioactive molecules targeting enzymes and receptors, making this compound a candidate for therapeutic applications, particularly in oncology and inflammation .

Properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-17(11-5-7-13(8-6-11)22(24)25)21-18-19-9-12-10-26-15-4-2-1-3-14(15)16(12)20-18/h1-9H,10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYFRPQDQDEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide typically involves multicomponent reactions. One common method includes the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions. This method delivers the desired chromeno-pyrimidine derivatives in good to excellent yields via an unexpected annulation pathway .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-promoted multicomponent reactions suggests that scalable and efficient synthetic routes could be developed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typical conditions include room temperature to moderate heating and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted compounds with various functional groups replacing the nitro group.

Scientific Research Applications

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide

  • CAS : 866041-28-3
  • Molecular Formula : C₁₈H₁₂ClN₃O₂
  • Key Differences: Replaces the nitro group (-NO₂) with a chloro (-Cl) substituent on the benzamide ring.
  • Its molecular weight (337.76 g/mol) and logP (3.2) suggest improved lipophilicity .

(b) 2-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide

  • CAS : 866041-25-0
  • Molecular Formula : C₁₈H₁₂ClN₃O₂
  • Key Differences : Chloro substitution at the ortho position on the benzamide ring.
  • Impact : Steric hindrance from the ortho-Cl may reduce conformational flexibility, affecting interactions with planar binding pockets .

Heterocyclic Core Variants

(a) N-(4-Hydroxy-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide

  • Structure: Replaces the chromeno ring with a tetrahydropyrido-pyrimidine system.
  • Bioactivity : Exhibits IC₅₀ = 254 μM for analgesic and anti-inflammatory activity, attributed to nitrobenzamide’s electron-withdrawing properties enhancing receptor binding .

(b) 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide

  • Structure: Thieno[2,3-d]pyrimidine core instead of chromeno-pyrimidine.
  • This compound showed moderate antimicrobial activity in studies .

Functional Group Analogues

(a) N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure: Lacks the chromeno-pyrimidine core but retains the 4-nitrobenzamide group.
  • Bioactivity : Acts as a neurokinin-2 antagonist, highlighting the nitrobenzamide moiety’s role in receptor modulation .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Bioactivity/Notes Reference
This compound Chromeno-pyrimidine 4-NO₂ 348.31 Potential kinase inhibition
4-Chloro-N-{5H-chromeno[...]-yl}benzamide Chromeno-pyrimidine 4-Cl 337.76 Enhanced lipophilicity
N-(Tetrahydropyrido[...]-yl)-4-nitrobenzamide Pyrido-pyrimidine 4-NO₂ - IC₅₀ = 254 μM (analgesic)
4-Methoxy-N-(thieno[...]-yl)benzamide Thieno-pyrimidine 4-CF₃, 4-OCH₃ - Antimicrobial activity

Key Findings and Implications

Nitro vs. Chloro Substituents: The nitro group in this compound enhances electron-deficient character, favoring interactions with nucleophilic residues in enzymes (e.g., tyrosine kinases). Chloro analogues prioritize lipophilicity, improving membrane permeability .

Core Heterocycle: Chromeno-pyrimidine’s fused benzene ring provides planarity for intercalation into DNA or enzyme pockets, while thieno-pyrimidine’s sulfur atom may facilitate covalent bonding in antimicrobial targets .

Bioactivity Trends : Nitrobenzamide derivatives consistently show promise in inflammation and oncology, whereas chloro variants may excel in CNS-targeting applications due to improved blood-brain barrier penetration .

Biological Activity

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chromeno-pyrimidine structure coupled with a nitrobenzamide group, which contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • IUPAC Name : this compound
  • Molecular Formula : C18H12N4O4
  • Molar Mass : 348.31 g/mol
  • CAS Number : 866041-29-4

The compound's structure allows for various chemical interactions due to the presence of functional groups, including the nitro and amide functionalities, which can engage in electrophilic substitutions and reduction reactions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity against several cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in:

  • MCF-7 (breast adenocarcinoma)
  • HCT-116 (colon carcinoma)
  • HepG-2 (hepatocellular carcinoma)
  • A549 (lung carcinoma)

Comparative studies have demonstrated that the antitumor efficacy of these compounds is notable when benchmarked against established chemotherapeutics like vinblastine and colchicine .

The proposed mechanism for the antitumor activity includes:

  • Inhibition of Kinases : Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compounds may promote programmed cell death in cancer cells through various signaling pathways .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. Studies highlight its potential to inhibit inflammatory mediators such as:

  • iNOS (inducible Nitric Oxide Synthase)
  • COX-2 (Cyclooxygenase-2)

These properties suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Activities
2-Chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamideChlorine substitution on benzenePotential anti-cancer activity
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-methylglycineGlycine derivativeNeuroprotective effects
4-Amino-2-(2-oxo-2H-chromen-3-yl)Amino group substitutionAnti-inflammatory properties

The unique combination of chromeno and pyrimidine structures along with the nitro group in this compound contributes to its distinct biological activity profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Multi-step synthetic routes have been developed to produce this compound derivatives. These methods often involve nucleophilic substitution reactions under mild conditions .
  • In Vitro Studies : Preliminary data from in vitro studies reveal that the compound significantly inhibits proliferation in targeted cancer cell lines and reduces inflammatory markers in cellular models .

Q & A

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide?

Answer:
Structural validation typically involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyze proton and carbon environments (e.g., aromatic protons at δ 7.2–8.9 ppm and carbonyl signals near δ 165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H]+ at 305.0683 vs. calculated 305.0688) .
  • X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain. For chromeno-pyrimidine analogs, SHELX software is widely used for structure determination .

Basic: What synthetic routes are employed to prepare this compound?

Answer:
Key steps include:

  • Amide Bond Formation: Reacting 4-nitrobenzoyl chloride with a chromeno-pyrimidine amine via the Schotten-Baumann reaction (base-catalyzed, dichloromethane solvent, triethylamine) .
  • Heterocycle Assembly: Chromeno-pyrimidine cores are synthesized via cyclization of 4-hydroxycoumarin with substituted aldehydes and thiourea, catalyzed by p-toluenesulfonic acid .
  • Purification: Column chromatography (neutral Al₂O₃) or recrystallization ensures >95% purity .

Advanced: How can computational modeling optimize the compound’s drug-likeness and pharmacokinetics?

Answer:

  • Physicochemical Profiling: Tools like SwissADME predict logP (lipophilicity), topological polar surface area (TPSA), and solubility. For chromeno-pyrimidines, TPSA < 140 Ų suggests blood-brain barrier permeability .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs. Nitro groups may enhance electrostatic interactions with catalytic lysine residues .
  • ADMET Prediction: Software like ADMETLab2.0 evaluates toxicity risks (e.g., mutagenicity from nitro groups) and metabolic stability .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Answer:
Common issues and solutions:

  • Disordered Atoms: Use SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively .
  • Twinning: Check for twinning via PLATON’s ROTAX tool. Apply TWIN laws in refinement if twinning is detected .
  • Thermal Parameters: High B-factors in nitro groups suggest dynamic disorder. Apply restraints (e.g., SIMU in SHELXL) to stabilize refinement .

Advanced: What experimental designs validate the compound’s biological activity?

Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays. IC₅₀ values <10 µM indicate potency .
    • Antimicrobial Testing: Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative strains .
  • In Vivo Models: For anti-inflammatory activity, use carrageenan-induced paw edema in rodents, monitoring TNF-α/IL-6 levels .

Basic: How does the nitro group influence the compound’s reactivity and stability?

Answer:

  • Electrophilic Reactivity: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position in the benzamide ring .
  • Photostability: Nitro-aromatics are prone to UV degradation. Stability studies (HPLC tracking) under light exposure (ICH Q1B guidelines) are critical for storage .

Advanced: How to analyze SAR for analogs of this compound?

Answer:

  • Structural Modifications: Replace the nitro group with cyano or trifluoromethyl to assess potency changes. For example, 4-CF₃ analogs may improve metabolic stability .
  • Bioisosteric Replacement: Substitute the chromeno-pyrimidine core with thieno-pyrimidine to evaluate solubility differences .
  • 3D-QSAR: Use CoMFA/CoMSIA models to correlate substituent bulkiness (Sterimol parameters) with activity trends .

Basic: What are the key challenges in scaling up synthesis?

Answer:

  • Reaction Optimization: Transition from batch to flow chemistry improves yield for sensitive intermediates (e.g., acyl chlorides) .
  • Purification: Replace column chromatography with antisolvent crystallization (e.g., ethanol/water) for cost-effective scale-up .

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